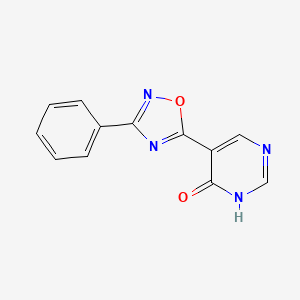

![molecular formula C24H18N4O5S2 B2412228 N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基]-3-氧代苯并[f]色烯-2-甲酰胺 CAS No. 867041-54-1](/img/structure/B2412228.png)

N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基]-3-氧代苯并[f]色烯-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

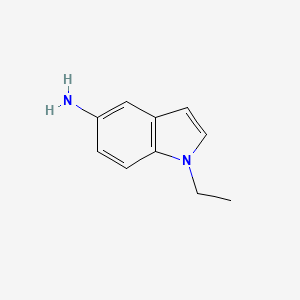

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C24H18N4O5S2 and its molecular weight is 506.55. The purity is usually 95%.

BenchChem offers high-quality N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- 研究人员合成了该化合物的衍生物并评估了它们的抗菌潜力。 特别是,他们测试了这些衍生物对大肠杆菌、类芽孢杆菌和白色念珠菌的活性 。一些化合物表现出显著的抗菌活性,使其成为进一步研究的有希望的候选者。

- 一种特定的衍生物,(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺,表现出抗炎和镇痛活性 。这些特性表明该化合物在疼痛管理和炎症相关疾病中具有潜在的应用价值。

- 1,3,4-噻二唑骨架因其细胞毒性而受到研究。 C-5 苯环上取代基的性质对细胞毒性活性有显著影响 。对衍生物的进一步探索可能导致新型抗癌药物的开发。

- 包括与我们的目标分子相关的化合物在内的酰腙卤化物与驱虫和抗节肢动物活性相关 。这些活性与寄生虫感染和害虫防治有关。

- 该化合物的化学反应性使其在合成各种含氮、氧、硫和硒的化合物方面具有价值 。研究人员可以探索将其用作有机合成中通用的结构单元。

抗菌活性

抗炎和镇痛特性

细胞毒性

驱虫和抗节肢动物活性

化学反应性和合成

总之,N-[4-[(5-乙基-1,3,4-噻二唑-2-基)磺酰胺基]苯基]-3-氧代苯并[f]色烯-2-甲酰胺在从医药到材料科学的各个领域都具有潜力。研究人员应该继续探索其性质以释放其全部潜力。 🌟 .

作用机制

Target of Action

The primary target of the compound is Glutaminase GLS1 (KGA) . This enzyme is found in the kidney and brain, and is positively regulated by myc and strongly expressed in many tumors and tumor cell lines .

Mode of Action

The compound acts as a selective inhibitor of Glutaminase GLS1 . By inhibiting the activity of this enzyme, it disrupts the metabolic pathway of glutamine .

Biochemical Pathways

The compound interferes with the glutamine metabolic pathway . Glutamine is an essential amino acid that plays a crucial role in various biological processes. By inhibiting the activity of Glutaminase GLS1, the compound disrupts the conversion of glutamine into glutamate , which can have significant downstream effects on cellular metabolism and function.

Result of Action

By disrupting the glutamine metabolic pathway, the compound can potentially inhibit the production of glutathione (GSH) . This can amplify the photodynamic effect of certain photosensitizers, such as Chlorin e6 (Ce6) , which could be beneficial in the treatment of certain types of cancer, such as triple-negative breast cancer (TNBC) .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. These could include the physiological environment within the body, such as pH and temperature, as well as external factors such as light exposure in the case of photodynamic therapy

生化分析

Biochemical Properties

It is known that similar compounds have been used in the treatment of triple-negative breast cancer (TNBC) by inhibiting the activity of glutaminase (GLS), an enzyme involved in glutamine metabolism . This inhibition disrupts the glutamine metabolic pathway, thereby inhibiting the production of glutathione (GSH), which is a key downstream product in the acceleration of TNBC proliferation .

Cellular Effects

In terms of cellular effects, N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide may have a significant impact on various types of cells and cellular processes . For instance, in the context of TNBC, the compound’s ability to disrupt glutamine metabolism could potentially inhibit cell proliferation .

Molecular Mechanism

The molecular mechanism of action of N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide involves the inhibition of GLS, thereby disrupting the glutamine metabolic pathway . This leads to a reduction in the production of GSH, thereby potentially inhibiting the proliferation of TNBC cells .

Metabolic Pathways

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide is involved in the glutamine metabolic pathway through its inhibition of GLS

属性

IUPAC Name |

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O5S2/c1-2-21-26-27-24(34-21)28-35(31,32)16-10-8-15(9-11-16)25-22(29)19-13-18-17-6-4-3-5-14(17)7-12-20(18)33-23(19)30/h3-13H,2H2,1H3,(H,25,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDUHZAHKSGMRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

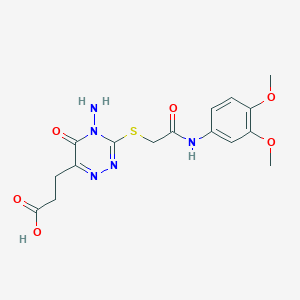

![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)

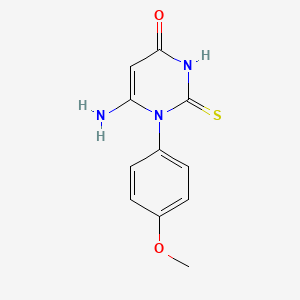

![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)

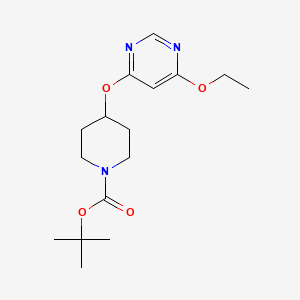

![1-Ethyl-4-[3-(quinoxalin-2-yloxy)pyrrolidine-1-carbonyl]piperazine-2,3-dione](/img/structure/B2412147.png)

![2-chloro-N-{spiro[1,3-benzodioxole-2,1'-cyclohexane]-6-yl}acetamide](/img/structure/B2412151.png)

![3-(Piperidin-1-yl)-6-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]pyridazine](/img/structure/B2412152.png)

![[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]amine oxalate](/img/structure/B2412163.png)

![5-[1-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2412166.png)